2-(4-Chlorophenyl)propionyl chloride

Übersicht

Beschreibung

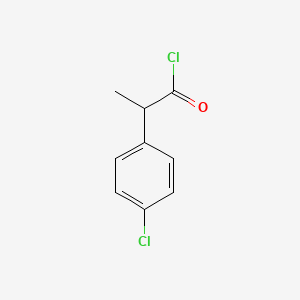

2-(4-Chlorophenyl)propionyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of propionyl chloride, where the propionyl group is substituted with a 4-chlorophenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(4-Chlorophenyl)propionyl chloride can be synthesized through Friedel-Crafts acylation. In this reaction, 4-chlorobenzene reacts with propionyl chloride in the presence of a strong Lewis acid such as aluminum chloride (AlCl3). The reaction typically occurs at elevated temperatures (80-90°C) and yields the desired product quantitatively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory preparation. The process involves large-scale Friedel-Crafts acylation with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)propionyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, such as Friedel-Crafts acylation and alkylation, where it acts as an acylating agent.

Nucleophilic Substitution: It can react with nucleophiles like amines to form amides.

Common Reagents and Conditions

Lewis Acids: Aluminum chloride (AlCl3) is commonly used in Friedel-Crafts reactions.

Nucleophiles: Primary amines are used in nucleophilic substitution reactions.

Major Products Formed

Amides: Reaction with primary amines forms amides.

Substituted Aromatic Compounds: EAS reactions yield various substituted aromatic compounds depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2.1 Anticancer Research

Recent studies have highlighted the potential of 2-(4-Chlorophenyl)propionyl chloride derivatives as histone deacetylase inhibitors (HDACIs). For instance, compounds synthesized from this chlorinated propionyl derivative exhibited significant antiproliferative activity against cancer cell lines such as HeLa cells. The IC50 values ranged from 0.69 to 11 μM, demonstrating a promising efficacy compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

2.2 Antiepileptic Drug Development

The compound has been utilized in the synthesis of various antiepileptic drugs. For example, it serves as an intermediate in the production of methacholine and cholecalciferol, which are crucial for managing epilepsy and related disorders . The ability to modify the propionyl group enhances the pharmacological profile of these drugs.

Agrochemical Applications

3.1 Intermediate for Fungicides

This compound is also significant in agricultural chemistry, particularly in the synthesis of fungicides. It acts as an intermediate for compounds like zarilamid, which is effective against plant pathogens such as downy mildew . The preparation involves a straightforward method that yields high purity products with minimal environmental impact.

3.2 Pesticide Production

The compound is used in the synthesis of pesticides, contributing to the development of agrochemicals that enhance crop protection. Its role as a reactive intermediate allows for the design of novel compounds that can improve efficacy against various pests while reducing toxicity to non-target organisms .

Data Table: Summary of Applications

Case Studies

Case Study 1: Development of HDAC Inhibitors

A recent study focused on synthesizing derivatives from this compound that showed promising results in inhibiting HDAC activity. The synthesized compounds were tested for anticancer properties, revealing effective inhibition at low concentrations.

Case Study 2: Synthesis of Zarilamid

The industrial preparation method for zarilamid using this compound demonstrated high yields and efficiency. The method involved a two-step reaction process that minimized waste and maximized product purity, showcasing its potential for large-scale agricultural applications .

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)propionyl chloride involves its reactivity as an acylating agent. In electrophilic aromatic substitution reactions, the compound forms a reactive acylium ion intermediate, which then reacts with the aromatic ring to form the final product . In nucleophilic substitution reactions, the carbonyl carbon is attacked by the nucleophile, leading to the formation of an amide bond .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propionyl Chloride: A simpler acyl chloride without the 4-chlorophenyl group.

Benzoyl Chloride: An acyl chloride with a phenyl group instead of a 4-chlorophenyl group.

4-Chlorobenzoyl Chloride: An acyl chloride with a 4-chlorophenyl group but lacking the propionyl moiety.

Uniqueness

2-(4-Chlorophenyl)propionyl chloride is unique due to the presence of both the 4-chlorophenyl and propionyl groups, which confer specific reactivity and properties. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications.

Biologische Aktivität

2-(4-Chlorophenyl)propionyl chloride, also known as 4-chlorophenyl propanoyl chloride, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H10ClO

- CAS Number : 63327-24-2

- Structure : The compound features a propionyl group attached to a 4-chlorophenyl moiety, which contributes to its reactivity and biological interactions.

Biological Activity

This compound has been investigated for various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, compounds derived from this structure have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa cells. A study reported an IC50 value of approximately 0.69 μM for certain derivatives, indicating potent antiproliferative effects compared to standard chemotherapy agents like doxorubicin (IC50 = 2.29 μM) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the chlorophenyl group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. Once inside the cell, it may modulate various signaling pathways involved in cell survival and apoptosis.

Study on Anticancer Properties

A series of compounds synthesized from this compound were evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The study found that these compounds not only inhibited HDAC activity but also induced apoptosis in cancer cells .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Doxorubicin | 2.29 | Cancer cells |

| 2-(4-Chlorophenyl)propionyl derivative | 0.69 | HeLa cells |

Research Findings

- Antimicrobial Activity : Some derivatives have also been explored for their antimicrobial properties, showing effectiveness against various bacterial strains .

- Enzyme Inhibition : Studies have indicated that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

- Pharmacological Applications : The unique structure of this compound makes it suitable for developing new pharmaceuticals targeting cancer and other diseases due to its ability to modify biological pathways .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKBMDLEBVTMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596192 | |

| Record name | 2-(4-Chlorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63327-24-2 | |

| Record name | 2-(4-Chlorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.